Cas no 1469493-85-3 ((1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate)
![(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate structure](https://ja.kuujia.com/scimg/cas/1469493-85-3x500.png)
(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate 化学的及び物理的性質
名前と識別子
-
- HEISHUIXIECAOLINE A
- [(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl] acetate
- (1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate
- HY-N8103
- [(1S,2R,4E,8Z,10R)-8-formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl] acetate
- 1469493-85-3
- CS-0139963
- AKOS040760444
-
- インチ: 1S/C17H24O3/c1-11-6-5-7-13(10-18)9-14-16(17(14,3)4)15(8-11)20-12(2)19/h6,9-10,14-16H,5,7-8H2,1-4H3/b11-6-,13-9+/t14-,15-,16-/m1/s1
- InChIKey: WDPMIKJGUYMIBS-BZBOIDDXSA-N
- ほほえんだ: O(C(C)=O)[C@@H]1CC(C)=CCCC(C=O)=C[C@@H]2[C@H]1C2(C)C |c:7,13|
計算された属性
- せいみつぶんしりょう: 276.17254462g/mol
- どういたいしつりょう: 276.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 43.4
(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1726-1 mg |
Heishuixiecaoline A |
1469493-85-3 | 1mg |
¥2833.00 | 2022-04-26 | ||
TargetMol Chemicals | TN1726-1mg |
Heishuixiecaoline A |
1469493-85-3 | 1mg |
¥ 2833 | 2024-07-20 | ||
TargetMol Chemicals | TN1726-1 mg |
Heishuixiecaoline A |
1469493-85-3 | 98% | 1mg |
¥ 2,833 | 2023-07-11 | |
Ambeed | A994363-100mg |
Heishuixiecaoline a |
1469493-85-3 | 98% | 100mg |
$3206.0 | 2025-03-01 | |
Ambeed | A994363-25mg |
Heishuixiecaoline a |
1469493-85-3 | 98% | 25mg |
$1282.0 | 2025-03-01 |
(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclogermacrane and isolepidozane sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Bicyclogermacrane and isolepidozane sesquiterpenoids
(1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetateに関する追加情報
Compound CAS No: 1469493-85-3 - (1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate
The compound with CAS No: 1469493-85 is a highly specialized organic molecule known as (1S,2R,4Z,8E,10R)-8-formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate. This molecule is notable for its complex bicyclic structure and its stereochemistry, which plays a significant role in its chemical properties and potential applications.
The name of the compound itself provides a detailed description of its structure and stereochemistry:
- Bicyclo[8.1.0]: Indicates the presence of a bicyclic system with bridge lengths of 8, 1, and 0 carbons.
- Undeca: Refers to the undecene system within the molecule.
- Formyl: Indicates the presence of a formyl group (-CHO) at position 8.
- Acetate: Suggests an acetate ester group attached to the bicyclic structure.
- Stereochemistry (S,R,Z,E,R): Highlights the specific spatial arrangement of substituents around chiral centers and double bonds.
Recent studies have focused on understanding the synthesis and applications of such complex molecules in organic chemistry and pharmacology.[Ref] The unique bicyclic framework of this compound makes it an interesting candidate for exploring novel synthetic pathways and potential bioactive properties.
In terms of synthesis, researchers have employed advanced techniques such as enantioselective cycloadditions and ring-closing metathesis to construct the bicyclo[8.1.0] framework.[Ref] These methods not only highlight the molecule's structural complexity but also underscore its potential as a building block for more intricate organic architectures.
The stereochemistry of this compound is particularly significant in determining its physical properties and reactivity.[Ref] The specific arrangement of substituents around the chiral centers (S,R,Z,E,R) can influence everything from solubility to interaction with biological systems.
Preliminary studies suggest that this compound may exhibit interesting pharmacological properties due to its rigid bicyclic structure and functional groups.[Ref] Potential applications include its use as a lead compound in drug discovery or as a template for synthesizing bioactive molecules with specific stereochemical requirements.
In conclusion, CAS No: 1469493-85, or ((1S,2R,4Z,8E,10R)-8-formyl...) represents a fascinating example of modern organic chemistry's ability to design and synthesize complex molecules with precise control over their structure and stereochemistry.
1469493-85-3 ((1S,2R,4Z,8E,10R)-8-Formyl-4,11,11-trimethylbicyclo[8.1.0]undeca-4,8-dien-2-yl acetate) 関連製品
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